

An In-depth Technical Guide to the Discovery and Development of Valbenazine

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Compound of Interest		
Compound Name:	Valbilan	
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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document details the discovery and development of Valbenazine. Initial searches for "**Valbilan**" did not yield a recognized pharmaceutical agent, suggesting a possible typographical error. Valbenazine is a notable, recently developed drug with a similar name and a well-documented history, and is therefore presumed to be the intended subject of this guide.

Executive Summary

Valbenazine (marketed as Ingrezza®) is a novel, highly selective vesicular monoamine transporter 2 (VMAT2) inhibitor developed by Neurocrine Biosciences.[1][2][3] It is the first therapeutic agent approved by the U.S. Food and Drug Administration (FDA) for the treatment of tardive dyskinesia (TD) in adults, an approval granted in April 2017.[1][4] Subsequently, in August 2023, it also received approval for the treatment of chorea associated with Huntington's disease.[4] Valbenazine is a prodrug that is metabolized to a potent active metabolite, [+]- α -dihydrotetrabenazine, which is responsible for its therapeutic effect.[5][6] Its development addressed a significant unmet need for a well-tolerated, effective treatment for hyperkinetic movement disorders by improving upon the pharmacokinetic and safety profile of its predecessor, tetrabenazine.[5][6]

Discovery and Preclinical Development

The discovery of valbenazine was a targeted effort to develop a VMAT2 inhibitor with an optimized pharmacokinetic profile suitable for once-daily dosing and a lower incidence of

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adverse effects compared to existing treatments like tetrabenazine.[6] Tetrabenazine, while effective, has limitations including a short half-life requiring frequent dosing and a racemic mixture of metabolites that contribute to a complex side-effect profile, including potential depression and parkinsonism.[5][7]

Researchers at Neurocrine Biosciences focused on isolating the most potent and selective isomer of tetrabenazine's metabolites, (+)- α -dihydrotetrabenazine ([+]- α -HTBZ), which exhibits high affinity for VMAT2.[1][7] To improve its drug-like properties, they developed a prodrug by attaching the amino acid L-valine.[6][8] This modification resulted in valbenazine, which, after oral administration, is hydrolyzed to release the active metabolite.[8] This prodrug strategy successfully extended the half-life of the active compound, allowing for a once-daily dosing regimen.[6]

Preclinical studies demonstrated that valbenazine was a potent and highly selective inhibitor of VMAT2 with minimal affinity for VMAT1 or other neurotransmitter receptors, suggesting a lower potential for off-target side effects.[5][8] These foundational studies cleared the path for clinical investigation.[1]

Mechanism of Action

Valbenazine's therapeutic effect is mediated through the reversible inhibition of VMAT2, a transporter protein located on the membrane of presynaptic vesicles in the central nervous system.[7][9]

- VMAT2 Function: VMAT2 is responsible for transporting monoamines—such as dopamine, norepinephrine, and serotonin—from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release into the synapse.[9][10]
- Inhibition by Valbenazine: Valbenazine's active metabolite, [+]-α-HTBZ, binds with high affinity to VMAT2, blocking its transport function.[5][11]
- Dopamine Depletion: By inhibiting VMAT2, less dopamine is packaged into vesicles. The unpackaged cytoplasmic dopamine is then susceptible to degradation by monoamine oxidase (MAO).[9]
- Reduced Synaptic Release: This process leads to a reduction in the amount of dopamine released from the presynaptic neuron into the synaptic cleft, thereby decreasing overall



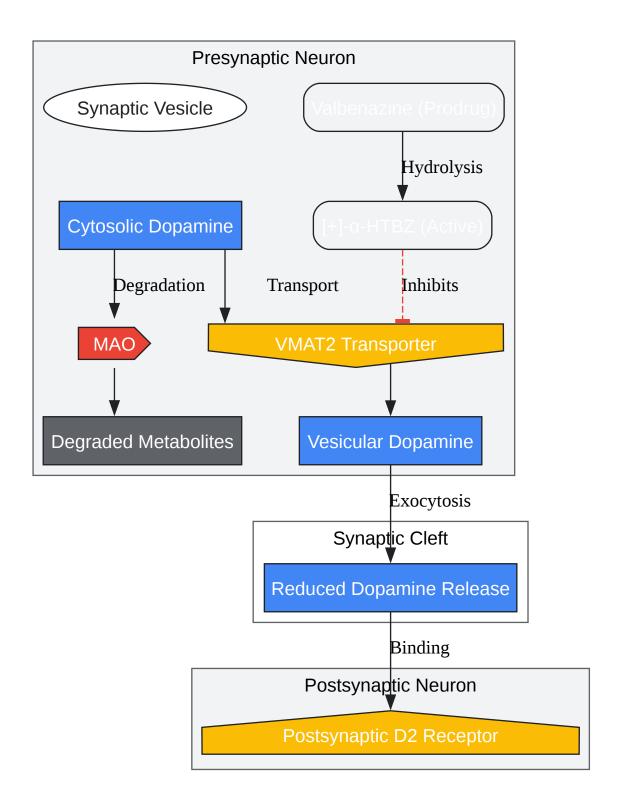




dopaminergic neurotransmission.[11]

Tardive dyskinesia is hypothesized to result from a state of dopamine hypersensitivity in motor pathways, often caused by chronic exposure to dopamine receptor blocking agents.[8][10] By reducing presynaptic dopamine release, valbenazine is believed to alleviate the overstimulation of these hypersensitive postsynaptic D2 receptors, thereby mitigating the involuntary movements characteristic of the disorder.[11]





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Caption: Mechanism of action of Valbenazine in the presynaptic neuron.



Pharmacological Profile

Valbenazine is a prodrug that is extensively metabolized to its primary active metabolite, [+]- α -dihydrotetrabenazine ([+]- α -HTBZ), which is responsible for the majority of its clinical activity.[5] [8]

The pharmacodynamic effect of valbenazine is characterized by its high affinity and selectivity for VMAT2.

Table 1: Binding Affinities (Ki)

Compound	Target	Binding Affinity (Ki)	
Valbenazine	Human VMAT2	~150 nM[5][7]	
[+]-α-HTBZ	Human VMAT2	~3 nM[5][7]	
Valbenazine	Human VMAT1	> 10 μM[5]	

| Valbenazine & [+]- α -HTBZ | Dopaminergic, Serotonergic, Adrenergic, Histaminergic, Muscarinic Receptors | > 5000 nM[5][7] |

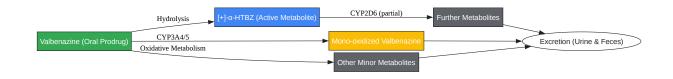
The pharmacokinetic profile of valbenazine and its active metabolite supports a once-daily dosing regimen.[6]

Table 2: Pharmacokinetic Parameters



Parameter	Valbenazine	[+]-α-HTBZ (Active Metabolite)
Absorption	Well absorbed after oral administration	Formed via hydrolysis[5]
Half-life (T½)	15 - 22 hours[8]	15 - 22 hours[8]
Plasma Protein Binding	> 99%[5][8]	~64%[5][8]
Metabolism	Hydrolysis to [+]-α-HTBZ; Oxidative metabolism (CYP3A4/5)[5]	Further metabolism (in part by CYP2D6)[5]

| Excretion | ~60% in urine, ~30% in feces (as metabolites)[5][8] | N/A |



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Caption: Metabolic pathway of Valbenazine.

Clinical Development

The clinical development of valbenazine for tardive dyskinesia involved several key studies, most notably the KINECT series of trials. A significant innovation in these trials was the use of blinded, central video raters to assess the primary endpoint, which reduced scoring variability and enhanced the reliability of the results.[1]

• Study Design: The pivotal trials were randomized, double-blind, placebo-controlled studies conducted at multiple centers.[1][12]

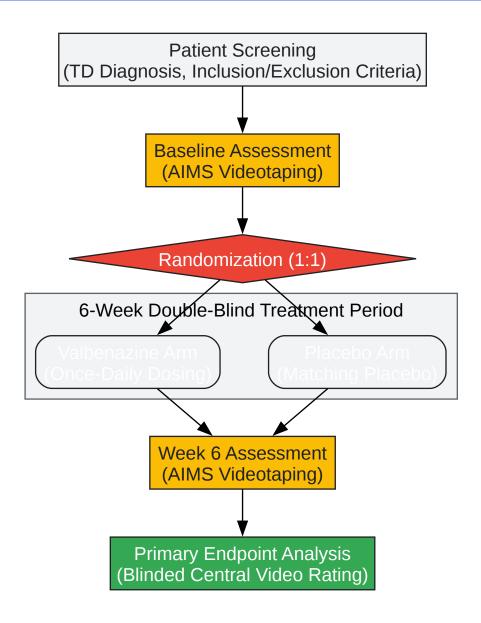
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- Patient Population: The trials enrolled adults with schizophrenia, schizoaffective disorder, or mood disorders who had moderate to severe tardive dyskinesia.
- Intervention: Patients were randomized to receive once-daily oral valbenazine (with dose escalation, e.g., 40 mg and 80 mg) or a matching placebo for a defined treatment period (e.g., 6 weeks).[9][12]
- Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the Abnormal Involuntary Movement Scale (AIMS) total score at the end of the treatment period.[9][12] The AIMS is a standardized scale used to assess the severity of involuntary movements across different body regions.
- Endpoint Assessment: To ensure consistency, AIMS assessments were videotaped at baseline and subsequent visits. These videos were then scored by a panel of independent, blinded central raters who were unaware of the treatment assignment or study visit sequence.[1]
- Secondary Endpoints: Key secondary measures included the Clinical Global Impression of Change-Tardive Dyskinesia (CGI-TD) and the Patient Global Impression of Change (PGIC), alongside safety and tolerability assessments.[13]





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Caption: Generalized workflow for the KINECT pivotal clinical trials.

Clinical trials consistently demonstrated that valbenazine was superior to placebo in reducing the severity of tardive dyskinesia. Long-term studies, such as the KINECT 4 trial, showed that these improvements were maintained for up to 48 weeks of treatment.[13]

Table 3: Key Clinical Efficacy Results for Tardive Dyskinesia



Trial	Endpoint	Valbenazine 80 mg Result	Placebo Result	p-value
KINECT 3	Mean Change in AIMS Score from Baseline to Week 6	-3.2	-0.1	<0.0001
KINECT 2	Mean Change in AIMS Score from Baseline to Week 6	-2.6	-0.2	0.0005[12]
KINECT 2	Responder Rate (≥50% AIMS reduction) at Week 6	49%	18%	0.002[12]

| KINECT 4 | Mean Change in AIMS Score from Baseline to Week 48 | -11.0 | N/A (Open-Label) | N/A[13] |

The most common adverse events reported in clinical trials were somnolence and fatigue.[11] [12] Valbenazine may also cause QT prolongation, particularly in patients who are poor CYP2D6 metabolizers or those taking strong CYP2D6 or CYP3A4 inhibitors.[9][11]

Synthesis and Manufacturing

Valbenazine is synthesized as a valine ester prodrug of (+)-α-HTBZ.[6] The synthesis involves standard esterification of the (+)-α-HTBZ active moiety with a protected L-valine amino acid, followed by deprotection.[6] Efforts in process chemistry have focused on developing more efficient, safer, and greener manufacturing processes. Recent advancements have included optimizing solvent systems and reaction conditions to reduce manufacturing time and material use significantly.[14][15] For example, moving from a biphasic mixture to a homogeneous reaction accelerated kinetics, and replacing certain solvents eliminated hazardous byproducts like hydrogen gas.[14]

Conclusion



The discovery and development of valbenazine represent a significant advancement in the treatment of hyperkinetic movement disorders. Through a targeted drug design strategy, Neurocrine Biosciences successfully created a selective VMAT2 inhibitor with an improved pharmacokinetic profile that allows for effective once-daily dosing. The rigorous clinical development program, highlighted by innovative trial methodologies, firmly established its efficacy and safety, leading to its landmark FDA approval as the first treatment for tardive dyskinesia. Ongoing research continues to explore its potential in other neurological and psychiatric conditions.[16]

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